molecular formula C9H11BrN2O2 B6425083 4-[(5-bromofuran-2-yl)methyl]piperazin-2-one CAS No. 1877556-36-9

4-[(5-bromofuran-2-yl)methyl]piperazin-2-one

Cat. No.: B6425083
CAS No.: 1877556-36-9
M. Wt: 259.10 g/mol
InChI Key: ITHVREVWCANWSJ-UHFFFAOYSA-N
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Description

4-[(5-bromofuran-2-yl)methyl]piperazin-2-one is an organic compound that features a piperazine ring substituted with a bromofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromofuran-2-yl)methyl]piperazin-2-one typically involves the following steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a suitable solvent like dichloromethane to yield 5-bromofuran.

    Formation of Piperazine Derivative: The bromofuran is then reacted with piperazine under controlled conditions to form the desired product. This step may involve the use of a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromofuran-2-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The furan ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the furan ring.

    Coupling: Complex organic molecules with extended conjugation.

Scientific Research Applications

4-[(5-bromofuran-2-yl)methyl]piperazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural features.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(5-bromofuran-2-yl)methyl]piperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromofuran moiety can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-chlorofuran-2-yl)methyl]piperazin-2-one
  • 4-[(5-methylfuran-2-yl)methyl]piperazin-2-one
  • 4-[(5-nitrofuran-2-yl)methyl]piperazin-2-one

Uniqueness

4-[(5-bromofuran-2-yl)methyl]piperazin-2-one is unique due to the presence of the bromine atom, which can be selectively substituted, providing a versatile handle for further functionalization. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-[(5-bromofuran-2-yl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c10-8-2-1-7(14-8)5-12-4-3-11-9(13)6-12/h1-2H,3-6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHVREVWCANWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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